molecular formula C12H13ClN2O2 B1661743 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 94532-57-7

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B1661743
CAS RN: 94532-57-7
M. Wt: 252.69 g/mol
InChI Key: NBQNBISPSRUQOO-UHFFFAOYSA-N
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Description

This usually includes the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the synthesis process.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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Please note that the availability of information in these areas depends on how well-studied the compound is. For a less well-known compound, some of this information may not be available. For a comprehensive analysis, you may need to consult multiple sources, including scientific literature, databases, and textbooks. Please consult with a qualified professional if you need detailed information.


properties

IUPAC Name

2-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(13)3-5-10/h2-5,11,16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNBISPSRUQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CCO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384158
Record name 2-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

CAS RN

94532-57-7
Record name 2-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(4-chlorophenyl)-4-(2-hydroxyethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

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